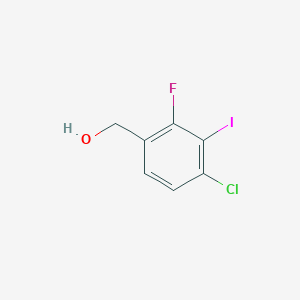
(4-Chloro-2-fluoro-3-iodophenyl)methanol
Cat. No. B8725334
M. Wt: 286.47 g/mol
InChI Key: IDHOSEHJUMAGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07759337B2
Procedure details


To a solution of (4-chloro-2-fluoro-3-iodophenyl)methanol (4.00 g, 14.0 mmol) in DCM (50 mL) was added manganese oxide (18.2 g, 209 mmol). The reaction mixture was refluxed for 10 h, then filtered through Celite® pad. The filtrate was concentrated under reduced pressure. Flash chromatography on silica gel (dichloromethane:hexane=20:80) gave 4-chloro-2-fluoro-3-iodobenzaldehyde as a white solid. MS (ESI, pos.ion) n/z: 286.2 (M+1)



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([F:10])[C:3]=1[I:11]>C(Cl)Cl.[O-2].[Mn+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]([F:10])[C:3]=1[I:11] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C=C1)CO)F)I
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[Mn+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 10 h
|
|
Duration
|
10 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite® pad
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=C(C=O)C=C1)F)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
